molecular formula C16H22N2O4 B7929585 {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7929585
M. Wt: 306.36 g/mol
InChI Key: DTLOXENQPUGZCG-AWEZNQCLSA-N
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Description

{(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules. The presence of the benzyloxycarbonyl group adds to its versatility in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the pyrrolidine ring or the benzyloxycarbonyl group, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines and alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions due to its structural similarity to natural substrates.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the pyrrolidine ring can participate in various binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propionic acid
  • **(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-butyric acid

Uniqueness

The uniqueness of {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid lies in its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(2S)-2-[[methyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-17(10-14-8-5-9-18(14)11-15(19)20)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLOXENQPUGZCG-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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